3,6-Dibutylphthalonitrile
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Overview
Description
3,6-Dibutylphthalonitrile is an organic compound with the molecular formula C16H20N2 It is a derivative of phthalonitrile, characterized by the presence of two butyl groups attached to the benzene ring at the 3 and 6 positions
Preparation Methods
3,6-Dibutylphthalonitrile can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction of phthalonitrile with butyl halides in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,6-Dibutylphthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phthalocyanines, which are valuable in dye and pigment industries.
Reduction: Reduction reactions can convert the nitrile groups to amines, leading to the formation of diamines.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions include phthalocyanines, diamines, and various substituted derivatives.
Scientific Research Applications
3,6-Dibutylphthalonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of phthalocyanines, which are important in the production of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the production of high-performance polymers and resins, which have applications in electronics and aerospace industries.
Mechanism of Action
The mechanism of action of 3,6-Dibutylphthalonitrile and its derivatives involves interactions with various molecular targets. For example, phthalocyanines derived from this compound can interact with metal ions to form complexes that exhibit unique electronic and optical properties. These interactions are crucial for their applications in dye-sensitized solar cells and photodynamic therapy.
Comparison with Similar Compounds
3,6-Dibutylphthalonitrile can be compared with other similar compounds such as:
3,6-Didecyloxyphthalonitrile: This compound has decyloxy groups instead of butyl groups, leading to different solubility and reactivity properties.
3,6-Diacetoxyphthalonitrile: This compound has acetoxy groups, which make it useful as a fluorescent probe for measuring intracellular pH.
3,6-Dichlorophthalonitrile: The presence of chlorine atoms makes this compound more reactive in nucleophilic substitution reactions. The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in materials science and organic synthesis.
Properties
Molecular Formula |
C16H20N2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
3,6-dibutylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2/c1-3-5-7-13-9-10-14(8-6-4-2)16(12-18)15(13)11-17/h9-10H,3-8H2,1-2H3 |
InChI Key |
BHHMTFUALHTLPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(C=C1)CCCC)C#N)C#N |
Origin of Product |
United States |
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